1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid” is likely to be a heterocyclic compound due to the presence of the furan and pyrrolidine rings . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrrolidine ring is a five-membered saturated ring with four carbon atoms and one nitrogen atom . The carboxylic acid group (-COOH) is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (O-H) attached to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of the furan and pyrrolidine rings, and the carboxylic acid group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Novel Alkaloid with Anti-Inflammatory Activity
A novel pyrrolizine alkaloid, 5-(furan-3-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, isolated from the peels of Punica granatum, exhibited anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide-stimulated cells. This represents a new type of natural pyrrolizine alkaloid (Sun et al., 2019).
Chemical Structure in Maillard Reaction Products
Colored compounds formed from Maillard-type reactions between furan-2-carboxaldehyde and primary and secondary amino acids, including l-alanine and l-proline, have been identified. These compounds, including 5(S)-(2-carboxy-1-pyrrolidinyl)-2-hydroxy-(E,E)-2,4-pentadienal-(S)-(2-carboxypyrrolidine)imine, are essential in understanding the Maillard reaction's chemistry (Hofmann, 1998).
Ozonolysis in Organic Synthesis
Ozonolysis of several organic substrates, including 2 or 3-substituted furans, has been examined to give various carboxylic acids, such as oxetane-3-carboxylic acids, from furan and oxetan-3-one (Roydhouse et al., 2013).
Cascade Carboxylative Annulation
Benzo[b]furan-3-carboxylic acid was synthesized from a precursor by forming three new bonds in one step via a Pd(II)-mediated cascade carboxylative annulation. This method represents a significant advancement in organic synthesis (Liao et al., 2005).
Synthesis of Furan-3-Carboxylic Esters
3-yne-1,2-diol derivatives have been efficiently converted into furan-3-carboxylic esters by PdI(2)/KI-catalyzed direct oxidative carbonylation, an important process in organic chemistry (Gabriele et al., 2012).
Multicomponent Reactions in Organic Synthesis
Multicomponent reactions of carbonyl compounds with derivatives of cyanoacetic acid have been widely used in organic chemistry for the synthesis of carbo- and heterocycles, including furans, demonstrating the versatility of these compounds in synthesizing complex molecules (Shestopalov et al., 2008).
Computational Studies on Pyrrole Derivatives
A study on pyrrole derivatives synthesized a pyrrole chalcone derivative and performed quantum chemical calculations to predict interaction sites, showing the potential for computational methods in studying these compounds (Singh et al., 2014).
Mechanism of Action
Furan Derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives have been synthesized and studied for their potential biological activities .
Pyrrolidine Derivatives
Pyrrolidine is a heterocyclic organic compound characterized by a five-membered ring with four carbon atoms and one nitrogen . It is a common scaffold in medicinal chemistry and is found in many biologically active compounds . Pyrrolidine derivatives can interact with various targets, leading to different biological profiles . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can influence the biological activity of these compounds .
Properties
IUPAC Name |
1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHQPTYLULTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.